1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the cyclohexyl group: This step may involve the use of cyclohexyl halides or other derivatives in the presence of a base.
Introduction of the trifluoromethylphenyl group: This can be done through a substitution reaction using trifluoromethylphenyl halides.
Formation of the urea linkage: This is typically achieved by reacting an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halides, acids, bases, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenylurea: Lacks the trifluoromethyl group.
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of a trifluoromethyl group.
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(2-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(2-(trifluoromethyl)phenyl)urea can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
Properties
IUPAC Name |
1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-11-21-14(26-24-11)16(9-5-2-6-10-16)23-15(25)22-13-8-4-3-7-12(13)17(18,19)20/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWSQZVJSDFXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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